molecular formula C19H32OS2 B14511902 5-(Tetradecylsulfanyl)thiophene-2-carbaldehyde CAS No. 62702-63-0

5-(Tetradecylsulfanyl)thiophene-2-carbaldehyde

Cat. No.: B14511902
CAS No.: 62702-63-0
M. Wt: 340.6 g/mol
InChI Key: XTVICLRUJVXPHM-UHFFFAOYSA-N
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Description

5-(Tetradecylsulfanyl)thiophene-2-carbaldehyde is an organosulfur compound that features a thiophene ring substituted with a tetradecylsulfanyl group and an aldehyde group at the 2-position. This compound is part of the thiophene family, which is known for its diverse applications in various fields, including medicinal chemistry, materials science, and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Tetradecylsulfanyl)thiophene-2-carbaldehyde can be achieved through several methods. One common approach involves the Vilsmeier-Haack reaction, where thiophene is treated with a formylating agent such as DMF and POCl3 to introduce the aldehyde group at the 2-position . The tetradecylsulfanyl group can be introduced via a nucleophilic substitution reaction using tetradecylthiol and a suitable leaving group on the thiophene ring .

Industrial Production Methods

Industrial production of thiophene derivatives often involves large-scale reactions using continuous flow processes to ensure high yield and purity. The use of microwave-assisted synthesis and catalytic methods can enhance reaction efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

5-(Tetradecylsulfanyl)thiophene-2-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Halogenating agents (e.g., bromine), nitrating agents (e.g., nitric acid)

Major Products Formed

    Oxidation: 5-(Tetradecylsulfanyl)thiophene-2-carboxylic acid

    Reduction: 5-(Tetradecylsulfanyl)thiophene-2-methanol

    Substitution: Halogenated or nitrated thiophene derivatives

Mechanism of Action

The mechanism of action of 5-(Tetradecylsulfanyl)thiophene-2-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, thiophene derivatives have been shown to inhibit certain enzymes, thereby exerting antimicrobial or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Tetradecylsulfanyl)thiophene-2-carbaldehyde is unique due to the presence of the long tetradecylsulfanyl chain, which can impart distinct physicochemical properties and biological activities compared to its simpler analogs. This structural feature may enhance its solubility, membrane permeability, and interaction with biological targets, making it a valuable compound for various applications .

Properties

CAS No.

62702-63-0

Molecular Formula

C19H32OS2

Molecular Weight

340.6 g/mol

IUPAC Name

5-tetradecylsulfanylthiophene-2-carbaldehyde

InChI

InChI=1S/C19H32OS2/c1-2-3-4-5-6-7-8-9-10-11-12-13-16-21-19-15-14-18(17-20)22-19/h14-15,17H,2-13,16H2,1H3

InChI Key

XTVICLRUJVXPHM-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCSC1=CC=C(S1)C=O

Origin of Product

United States

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